

Application Note: Synthesis of 5-(Methoxymethoxy)-1,3-benzodioxole[1]

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Compound of Interest

Compound Name:	1,3-Benzodioxole, 5-(methoxymethoxy)-
CAS No.:	111726-43-3
Cat. No.:	B171696

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Introduction & Scope

This Application Note details the protocol for the synthesis of 5-(methoxymethoxy)-1,3-benzodioxole (also known as MOM-protected sesamol). This compound is a critical intermediate in the total synthesis of complex natural products, including the potent antitumor agent Ecteinascidin 743 (Trabectedin) and various Dillapiole analogs.

The protection of the phenolic hydroxyl group of sesamol (5-hydroxy-1,3-benzodioxole) is a requisite step to prevent side reactions during subsequent lithiation or oxidation steps. The methoxymethyl (MOM) ether is chosen for its stability under basic conditions and its facile removal under mild acidic conditions.

Key Applications

- Total Synthesis: Precursor for regioselective functionalization of the 1,3-benzodioxole core (e.g., ortho-lithiation).
- Medicinal Chemistry: Synthesis of antioxidant derivatives and auxin receptor agonists.

- Process Chemistry: Scalable protection strategy for electron-rich phenols.

Reaction Mechanism & Strategy

The synthesis proceeds via a standard Williamson ether synthesis mechanism. The phenolic proton of sesamol is relatively acidic (

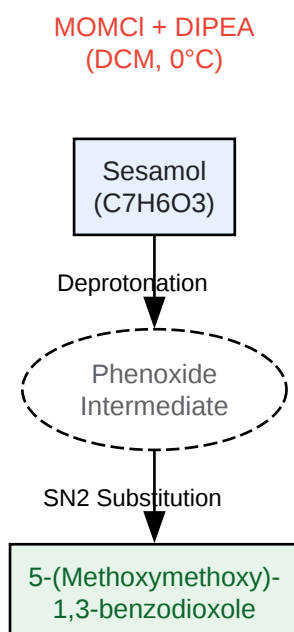
), allowing deprotonation by organic bases such as

-Diisopropylethylamine (DIPEA) or inorganic bases like Sodium Hydride (NaH).

Mechanism Steps:

- Deprotonation: The base removes the phenolic proton, generating the sesamol phenoxide anion.
- Nucleophilic Substitution: The phenoxide anion attacks the highly electrophilic carbon of Chloromethyl methyl ether (MOMCl), displacing the chloride ion.
- Product Formation: formation of the MOM-ether linkage.

Reaction Scheme



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Caption: Step-wise conversion of Sesamol to its MOM-ether derivative via base-mediated nucleophilic substitution.

Experimental Protocol

Two methods are provided. Method A (DIPEA) is recommended for general laboratory scale due to its mild conditions and high yield (97%). Method B (NaH) is an alternative for difficult substrates or specific scale-up requirements.

Safety Warning

Chloromethyl methyl ether (MOMCl) is a known human carcinogen (OSHA regulated). All operations must be performed in a well-ventilated fume hood. Wear appropriate PPE (double nitrile gloves, safety glasses, lab coat). Quench all glassware and waste streams containing MOMCl with aqueous ammonia or dilute acid before disposal.

Method A: DIPEA-Mediated Protection (Recommended)

Reference: Adapted from the synthesis of Ecteinasidin 743 intermediates (Nakajima et al.).

Reagents & Materials

Reagent	Equiv.[1][2][3][4][5] [6][7][8]	MW (g/mol)	Quantity (Example)
Sesamol	1.0	138.12	5.00 g (36.2 mmol)
MOMCl	1.5	80.51	4.37 g (approx 4.1 mL)
DIPEA	2.0	129.24	9.36 g (approx 12.6 mL)
DCM (Anhydrous)	-	-	50 mL

Procedure

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

- Dissolution: Add Sesamol (5.00 g) and anhydrous Dichloromethane (DCM) (50 mL). Stir until fully dissolved.
- Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (12.6 mL) dropwise over 5 minutes.
- Reagent Addition: Add MOMCl (4.1 mL) dropwise via syringe over 10 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
- Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.
 - Monitoring: Check TLC (Hexane/EtOAc 4:1). Sesamol () should be consumed; Product () will appear.
- Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution (30 mL).
- Extraction: Separate layers. Extract the aqueous phase with DCM (mL).
- Washing: Wash combined organics with water (mL) and brine (mL).
- Drying: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure (rotary evaporator).
- Purification: The crude oil is often sufficiently pure (>95%). If needed, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

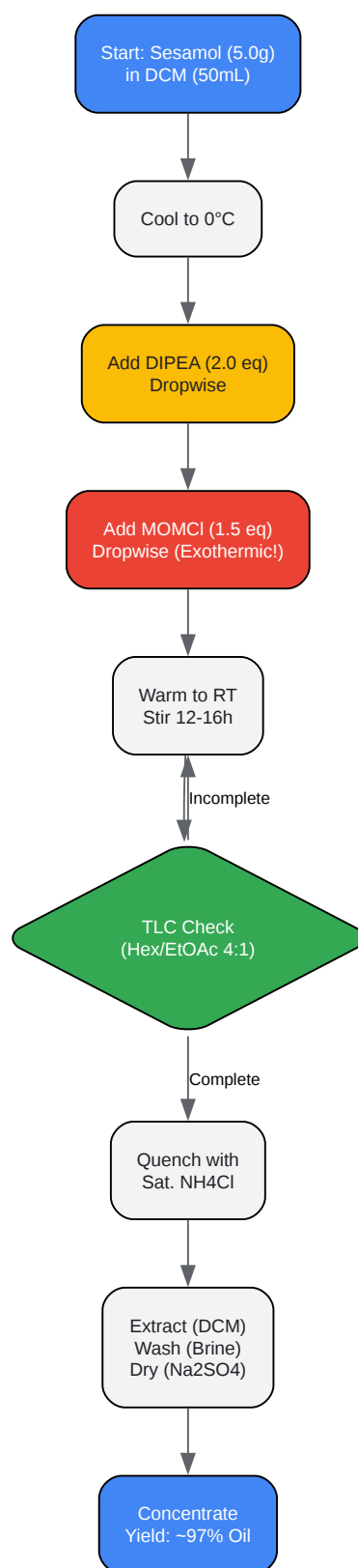
Yield: Expect 6.3 – 6.5 g (95–98%) of a colorless to pale yellow oil.

Method B: Sodium Hydride (NaH) Protocol

Best for rapid reaction or if DIPEA fails.

- Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C.
- Add Sesamol (1.0 equiv) dissolved in THF dropwise. Stir 30 min (H₂ evolution).
- Add MOMCl (1.2 equiv) dropwise.
- Stir at RT for 2–4 hours.
- Quench with water carefully. Extract with Et₂O or EtOAc.

Workflow Visualization



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Caption: Operational workflow for the DIPEA-mediated synthesis of MOM-protected sesamol.

Troubleshooting & Optimization

Issue	Possible Cause	Solution
Low Yield	Moisture in solvent/reagents	Ensure DCM is anhydrous; flame-dry glassware. MOMCl hydrolyzes rapidly in water.
Incomplete Reaction	Old MOMCl reagent	MOMCl degrades over time (HCl formation). Distill fresh or increase equivalents (up to 2.0 eq).
Dark Product	Oxidation of phenol	Degas solvents with Nitrogen/Argon before use. Perform reaction under inert atmosphere.
Safety Concern	MOMCl handling	Use a commercially available solution (e.g., in Toluene) or generate in situ using Dimethoxymethane/ZnBr ₂ /AcC I (See Org. Synth. ref).

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